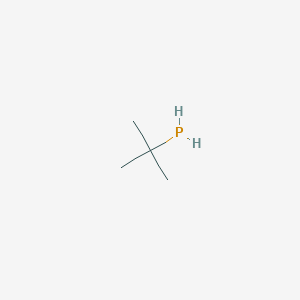

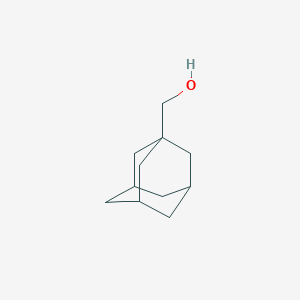

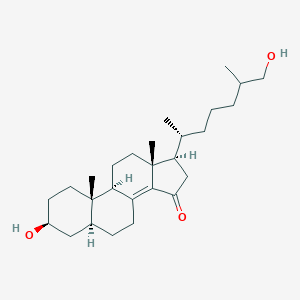

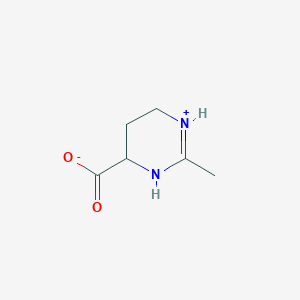

![molecular formula C30H29N3O5 B050881 Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 215190-27-5](/img/structure/B50881.png)

Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

説明

Synthesis Analysis

The compound and its derivatives can be synthesized through multiple steps involving key techniques like reductive amination, intramolecular acetalization, and orthogonal protection suitable for peptide synthesis. For instance, Yao et al. (1999) reported the synthesis of N-Fmoc 4-(O-tert-butyl carboxymethyl)phenylalanine and its difluoro homologue in high enantiomeric purity, highlighting its potential use for signal transduction studies (Yao et al., 1999). Additionally, Velupula et al. (2021) demonstrated the ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, showcasing the method's advantages such as environmental friendliness and energy efficiency (Velupula et al., 2021).

Molecular Structure Analysis

Detailed structural characterization of related compounds has been achieved through various spectral analyses. For example, Guillon et al. (2020) synthesized a derivative starting from 2-nitroaniline, with its structure confirmed by FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, showing its cytotoxic potential against leukemia cell lines (Guillon et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated in the synthesis of peptidomimetics and pharmacologically active molecules. Sureshbabu et al. (2010) highlighted the synthesis of 1,4-substituted 1,2,3-triazole-based unnatural amino acids using the click reaction, underlining the compound's versatility in organic synthesis (Sureshbabu et al., 2010).

科学的研究の応用

Receptor Ligand Development

Research has identified compounds related to Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for specific receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. For instance, compounds exhibiting high affinity and selectivity for the ORL1 receptor and behaving as full agonists in biochemical assays were developed, indicating their potential in modulating receptor activity (Röver et al., 2000).

Synthesis Methodologies

A novel approach to synthesizing derivatives of 1,3,8-triazaspiro[4.5]decan-4-one involves ultrasound-assisted synthesis methods, demonstrating advantages such as environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021).

Antibacterial and Anti-inflammatory Materials

The development of biomedical materials benefits from the exploration of Fmoc-modified amino acids and peptides, showcasing their potential in applications such as cell cultivation, drug delivery, and the fabrication of functional materials with antibacterial and anti-inflammatory properties (Tao et al., 2016). Specifically, the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks have been highlighted, along with their successful integration into resin-based composites without compromising mechanical and optical properties (Schnaider et al., 2019).

Analytical Applications

The use of Fmoc derivatives in analytical chemistry, such as the characterization of catecholamines and other compounds by high-performance liquid chromatography and mass spectrometry, demonstrates the utility of Fmoc-related compounds in enhancing detection and analysis methods (Chen et al., 1999).

特性

IUPAC Name |

2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O5/c34-27(35)18-32-20-33(21-8-2-1-3-9-21)30(28(32)36)14-16-31(17-15-30)29(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,26H,14-20H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJFVKWLUVYERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373299 | |

| Record name | AGN-PC-0KKKWF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

CAS RN |

215190-27-5 | |

| Record name | 8-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0KKKWF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。